Tetrahydrocoptisine
CAS No.: 7461-02-1
Cat. No.: VC0544026
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7461-02-1 |
---|---|
Molecular Formula | C19H17NO4 |
Molecular Weight | 323.3 g/mol |
IUPAC Name | 5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene |
Standard InChI | InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 |
Standard InChI Key | UXYJCYXWJGAKQY-UHFFFAOYSA-N |
SMILES | C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 |
Canonical SMILES | C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile of Tetrahydrocoptisine
Tetrahydrocoptisine (CAS 4312-32-7), also known as (R,S±)-Stylopine or NSC 110382, belongs to the protoberberine class of isoquinoline alkaloids. Its molecular formula is , with a molecular weight of 323.34 g/mol . The compound features a bis-benzodioxoloquinolizine backbone, characterized by two benzodioxole groups fused to a quinolizine ring system .
Physicochemical Properties
The following table summarizes key physicochemical data:
Property | Value | Source |
---|---|---|
Solubility in DMSO | 2.5 mg/mL (7.73 mM) | |
Melting Point | Not reported | |
Stability | Store at -20°C | |
Spectral Data (NMR/IR) | Available in commercial SDS |
The compound’s limited aqueous solubility necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) or acetone for in vitro applications .
Pharmacological Activities
In Vivo Models of Inflammation
In carrageenan-induced paw edema and xylene-induced ear edema models, intraperitoneal administration of tetrahydrocoptisine (10–40 mg/kg) reduced swelling by 38–62% compared to controls . The compound also attenuated lipopolysaccharide (LPS)-induced systemic inflammation, lowering serum TNF-α levels by 55% at 20 mg/kg .
A pivotal study demonstrated its efficacy in LPS-induced acute lung injury (ALI) in rats. Pretreatment with 15 mg/kg tetrahydrocoptisine:
Mechanistic Insights
Tetrahydrocoptisine exerts anti-inflammatory effects through multi-pathway modulation:
-
NF-κB Pathway: Inhibits nuclear translocation of NF-κB p65 subunit, reducing cytokine gene transcription .
-
MAPK Signaling: Attenuates phosphorylation of ERK1/2 and p38 MAPK by 60–75% in LPS-stimulated macrophages .
-
Cytokine Regulation: Downregulates mRNA expression of TNF-α and IL-6 by 3.2-fold and 2.8-fold, respectively .
Gastroprotective Activity
In ethanol-induced gastric ulcer models, tetrahydrocoptisine (20 mg/kg) demonstrated marked protection:
The anti-ulcer mechanism involves dual inhibition of oxidative stress (NO production ↓55%) and inflammatory mediators (NF-κB expression ↓50%) .
Anti-Parasitic and Nematocidal Activity
Tetrahydrocoptisine exhibits broad-spectrum anti-parasitic effects:
-
Strongyloides stercoralis: LC₅₀ = 12.3 μM in larval motility assays
-
Acetylcholinesterase Inhibition: IC₅₀ = 8.7 μM, disrupting neuromuscular function in nematodes
Research Applications and Limitations
Current Use Cases
Application Area | Experimental Model | Outcome Measure |
---|---|---|
Inflammatory Diseases | LPS-stimulated macrophages | TNF-α ↓60%, NO ↓70% |
Parasitology | Strongyloides cultures | Larval mortality ↑80% |
Gastroenterology | Ethanol-induced gastric ulcers | Ulcer area ↓65% |
Pharmacokinetic Challenges
-
Bioavailability: No oral absorption data available
-
Metabolic Stability: Suspected hepatic glucuronidation based on structural analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume